molecular formula C12H9BrFNO3 B13704044 Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13704044
M. Wt: 314.11 g/mol
InChI Key: HKWZPMXKXMXEQZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-fluorobenzonitrile with ethyl propiolate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can also participate in hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives

Uniqueness

Ethyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3

InChI Key

HKWZPMXKXMXEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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